molecular formula C10H10N2O3 B1303206 6-Nitro-2-propyl-1,3-benzoxazole CAS No. 885949-60-0

6-Nitro-2-propyl-1,3-benzoxazole

Cat. No. B1303206
M. Wt: 206.2 g/mol
InChI Key: MQQPDIMYKKCHMW-UHFFFAOYSA-N
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Description

6-Nitro-2-propyl-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a nitro group at the 6-position and a propyl substituent at the 2-position distinguishes this compound from other benzoxazoles. Although the provided papers do not directly discuss 6-Nitro-2-propyl-1,3-benzoxazole, they offer insights into the synthesis, properties, and reactivity of structurally related nitro-substituted benzoxazoles and their derivatives.

Synthesis Analysis

The synthesis of nitro-substituted benzoxazoles can be achieved through various methods. For example, the synthesis of 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines involves the condensation of nitro derivatives of -4H-3,1-benzoxazin-4-one with different amines . Similarly, the synthesis of benzoxazoles on a solid phase using 3-nitrotyrosine as a scaffold has been developed, which involves a series of steps including reductive alkylation and dehydrative cyclization . These methods could potentially be adapted for the synthesis of 6-Nitro-2-propyl-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazoles is characterized by the fusion of a benzene ring with an oxazole ring. The presence of a nitro group is likely to influence the electronic properties of the molecule, as seen in the study of photochromic properties of nitro-substituted benzazoles . The nitro group can also affect the reactivity of the compound, as demonstrated by the synthesis of novel 1,2,3-triazole-4-linked benzylidene derivatives starting from a nitro-substituted cyclohexanone .

Chemical Reactions Analysis

Nitro-substituted benzoxazoles can undergo various chemical reactions. For instance, the reduction of nitro groups to amino groups is a common transformation, which can lead to changes in the biological activity of the compounds . The nitro group can also participate in reactions such as the reduction to form deoxygenated products or influence the formation of photoinduced forms in photochromic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoxazoles are influenced by the substituents present on the benzoxazole core. The introduction of a nitro group can increase the basicity of adjacent methylene groups and affect the antiproliferative and antibacterial activities of the compounds . The thermal decomposition of dioxazole derivatives, which are structurally related to benzoxazoles, has been studied, revealing the formation of phenylisocyanates and ketones at elevated temperatures .

Scientific Research Applications

Medical Field: Antimicrobial and Anticancer Activities

  • Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
  • The compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains .
  • Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
  • The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole, and certain compounds had better anticancer activity in comparison to 5-fluorouracil .

Agricultural Field: Pest Control

  • Benzoxazole and benzothiazole have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .
  • They are important fused heterocyclic scaffold structures in agrochemical discovery .
  • Great progress has been made in the research of benzoxazoles and benzothiazoles, especially in the development of herbicides and insecticides .
  • The application of benzoxazoles and benzothiazoles in discovering new agrochemicals in the past two decades has been systematically reviewed .

Synthetic Organic Chemistry

  • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
  • It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
  • The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
  • There has been a large upsurge in the synthesis of benzoxazole via different pathways .

Antifungal Activity

  • Some benzoxazole compounds displayed antifungal activity, and this activity is similar to the standard drug voriconazole against Aspergillus niger .

Anticancer Activity

  • Some benzoxazole compounds have shown promising results in the treatment of various types of cancer .
  • For instance, one study found that a certain compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC50- 102.02 μM) cancer cells .

Antimicrobial Activity

  • Benzoxazole derivatives have been found to have antimicrobial activity against several bacteria and fungal strains .
  • The compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
  • The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .

properties

IUPAC Name

6-nitro-2-propyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-5-4-7(12(13)14)6-9(8)15-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQPDIMYKKCHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310778
Record name 6-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2-propyl-1,3-benzoxazole

CAS RN

885949-60-0
Record name 6-Nitro-2-propylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2-propylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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